molecular formula C10H9BrN4O B1378282 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxamide CAS No. 1394755-36-2

5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B1378282
CAS No.: 1394755-36-2
M. Wt: 281.11 g/mol
InChI Key: YCEFAOAOQIFVOE-UHFFFAOYSA-N
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Description

5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxamide: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry This compound features an amino group at the 5-position, a bromophenyl group at the 1-position, and a carboxamide group at the 4-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amino group can undergo oxidation to form nitro derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex heterocyclic compounds.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its antimicrobial and antifungal properties.

Medicine:

  • Explored as a potential therapeutic agent for various diseases due to its biological activity.
  • Evaluated for its anticancer properties.

Industry:

  • Used in the development of new materials with specific properties.
  • Employed in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The amino and carboxamide groups can form hydrogen bonds with target proteins, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    5-amino-1-phenyl-1H-pyrazole-4-carboxamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide: The bromine atom is at a different position on the phenyl ring, which can influence its chemical properties.

    5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide: Contains a chlorine atom instead of bromine, which can alter its reactivity and interactions.

Uniqueness: The presence of the bromine atom at the 3-position of the phenyl ring in 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxamide provides unique reactivity and potential for forming specific interactions with biological targets. This can result in distinct biological activities and applications compared to similar compounds.

Biological Activity

5-Amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₂BrN₄O, with a molecular weight of approximately 216.24 g/mol. The compound features a pyrazole ring, an amino group, and a carboxamide functional group, with a bromine atom positioned at the 3-position of the phenyl ring. This unique structure contributes to its distinct chemical properties and biological activities .

The biological activity of this compound involves several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit cysteine proteases, particularly cruzipain, which is crucial for the survival of Trypanosoma cruzi, the causative agent of Chagas disease. Its interaction with these enzymes is facilitated by hydrogen bonding and hydrophobic interactions due to its functional groups .
  • Cell Signaling Modulation : It can modulate various cellular signaling pathways, potentially influencing apoptosis and cell cycle progression in cancer cells. For instance, studies have indicated that it may enhance caspase-3 activity, leading to increased apoptosis in breast cancer cells .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects. Notably, the compound has shown:

  • Inhibition of Microtubule Assembly : At concentrations around 20 μM, it can destabilize microtubule formation, which is critical for cell division .
  • Induction of Apoptosis : In breast cancer MDA-MB-231 cells, it caused morphological changes indicative of apoptosis and increased caspase-3 activity at concentrations as low as 1 μM .

Anti-inflammatory Effects

The compound also shows potential as an anti-inflammatory agent. It has been linked to reduced levels of pro-inflammatory cytokines and may inhibit pathways associated with inflammation .

Antiparasitic Activity

This compound has demonstrated efficacy against Trypanosoma cruzi. Structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance its potency against intracellular amastigotes, with some derivatives exhibiting IC50 values as low as 2.75 µM .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesBiological Activity
5-Amino-1-(phenyl)-1H-pyrazole-4-carboxamideNo bromine substitutionAnti-inflammatory properties
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamideFluorine substitution at para positionEnhanced anti-cancer activity
5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamideChlorine substitutionPotential antimicrobial effects

The presence of bromine at the 3-position enhances its interaction with biological targets compared to other derivatives .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Activity Study : A study reported that derivatives containing the pyrazole scaffold exhibited significant antiproliferation activity across various cancer types, including breast and liver cancers .
  • Inhibition of Cysteine Proteases : Detailed molecular docking studies confirmed that this compound effectively binds to cruzipain, inhibiting its activity significantly .

Properties

IUPAC Name

5-amino-1-(3-bromophenyl)pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4O/c11-6-2-1-3-7(4-6)15-9(12)8(5-14-15)10(13)16/h1-5H,12H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEFAOAOQIFVOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C(=C(C=N2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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